molecular formula C22H22N6O4S B11305782 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide

4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B11305782
M. Wt: 466.5 g/mol
InChI Key: ISTKKQZXMUXOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide involves multiple steps, including the formation of the triazine ring, the introduction of the sulfanyl group, and the coupling with benzamide. Common synthetic routes may involve:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This step may involve the use of thiol reagents and specific catalysts to ensure the correct attachment of the sulfanyl group.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoic acid
  • 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzylamine

Uniqueness

The uniqueness of 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide lies in its specific structural features, such as the combination of the triazine ring, sulfanyl group, and benzamide moiety. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22N6O4S

Molecular Weight

466.5 g/mol

IUPAC Name

4-[[2-[[6-[2-(2-methylpropanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C22H22N6O4S/c1-12(2)20(31)25-16-6-4-3-5-15(16)18-21(32)26-22(28-27-18)33-11-17(29)24-14-9-7-13(8-10-14)19(23)30/h3-10,12H,11H2,1-2H3,(H2,23,30)(H,24,29)(H,25,31)(H,26,28,32)

InChI Key

ISTKKQZXMUXOBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.